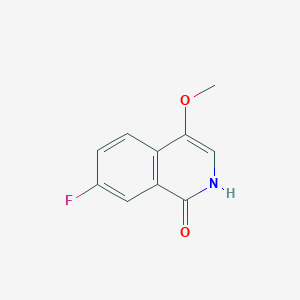

7-Fluoro-4-methoxyisoquinolin-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

630423-45-9 |

|---|---|

Molecular Formula |

C10H8FNO2 |

Molecular Weight |

193.17 g/mol |

IUPAC Name |

7-fluoro-4-methoxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H8FNO2/c1-14-9-5-12-10(13)8-4-6(11)2-3-7(8)9/h2-5H,1H3,(H,12,13) |

InChI Key |

XRGITZPPDPREEN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CNC(=O)C2=C1C=CC(=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 7 Fluoro 4 Methoxyisoquinolin 1 Ol

Retrosynthetic Analysis of the Isoquinolin-1-OL Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.comresearchgate.netyoutube.com For 7-Fluoro-4-methoxyisoquinolin-1-OL, the analysis begins by recognizing the core structure as an isoquinolin-1-one, a lactam tautomer of isoquinolin-1-ol. This structure suggests several strategic disconnections based on well-known ring-forming reactions.

A primary disconnection strategy targets the bonds formed during the final cyclization step. For many isoquinoline (B145761) syntheses, this involves breaking the N1-C8a and C4-C4a bonds or the N2-C3 and C1-C8a bonds. A logical approach for the target molecule involves a disconnection that simplifies the aromatic starting material.

One plausible retrosynthetic pathway breaks the amide bond within the heterocyclic ring, leading back to a substituted 2-vinylbenzoic acid derivative. A more common and versatile approach, however, involves disconnections that align with classical named reactions. For instance, a Bischler-Napieralski-type disconnection would break the N2-C3 and C4-C4a bonds, tracing the molecule back to an N-acyl-β-phenylethylamine precursor: specifically, N-formyl-2-(3-fluoro-6-methoxyphenyl)ethylamine. This precursor, in turn, can be synthesized from 3-fluoro-6-methoxyphenylacetic acid, which can be derived from simpler fluorinated and methoxylated benzene (B151609) derivatives.

Another powerful strategy involves disconnecting the C4-C4a and N1-C1 bonds, which is characteristic of syntheses starting from substituted benzaldehydes, such as the Pomeranz-Fritsch reaction. This would lead back to 3-fluoro-6-methoxybenzaldehyde and an aminoacetal.

Table 1: Key Retrosynthetic Disconnections and Precursors

| Disconnection Strategy | Bonds Broken | Key Precursor(s) | Corresponding Synthesis |

| Bischler-Napieralski Type | N2-C3, C4-C4a | N-acyl-2-(3-fluoro-6-methoxyphenyl)ethylamine | Intramolecular Cyclization |

| Pomeranz-Fritsch Type | C4a-C4, N1-C1 | 3-Fluoro-6-methoxybenzaldehyde, Aminoacetal | Condensation & Cyclization |

| From Substituted Phthalide | C1-N2, C3-C4 | Substituted 3-halophthalide | Hauser-Kraus Annulation |

Classical Isoquinoline Synthesis Approaches and Adaptations

The synthesis of the isoquinoline skeleton is well-established, with several classical methods that can be adapted for the preparation of this compound. harvard.edunih.gov

Pomeranz-Fritsch Cyclization Strategies

The Pomeranz-Fritsch reaction is a fundamental method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.com The standard reaction proceeds by condensing a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine, followed by treatment with a strong acid like sulfuric acid to effect ring closure. wikipedia.orgthermofisher.com

For the target molecule, the starting material would be 3-fluoro-6-methoxybenzaldehyde . This would be condensed with 2,2-diethoxyethylamine to form the corresponding Schiff base (a benzalaminoacetal). Subsequent cyclization under strong acid conditions would theoretically yield the 7-fluoro-4-methoxyisoquinoline.

However, there are challenges:

Harsh Conditions : The use of strong, hot acids can lead to low yields and may not be compatible with all functional groups. nih.gov

Regioselectivity : The electronic effects of the fluorine (electron-withdrawing) and methoxy (B1213986) (electron-donating) substituents influence the position of the electrophilic cyclization. The desired closure at the C-2 position of the benzene ring is required.

Product Form : The classical Pomeranz-Fritsch synthesis yields an isoquinoline, not an isoquinolin-1-ol. A subsequent oxidation step at the C-1 position would be necessary. Modified procedures that can lead to 1,2-dihydroisoquinolines might offer a more direct route to the desired oxidation state. researchgate.net

Bischler-Napieralski Reaction Pathways for Isoquinoline Rings

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgnrochemistry.com The resulting dihydroisoquinoline can then be oxidized to the aromatic isoquinoline.

The key precursor for synthesizing this compound via this pathway is a β-(3-fluoro-6-methoxyphenyl)ethylamine derivative. This amine would be acylated, for instance with formic acid or its equivalent, to produce the corresponding N-formyl amide.

The cyclization step is an intramolecular electrophilic aromatic substitution. jk-sci.com The success of this reaction is highly dependent on the electronic nature of the aromatic ring; electron-donating groups facilitate the cyclization. nrochemistry.com In this case, the powerful activating effect of the methoxy group at the ortho-position to one of the potential cyclization sites would strongly direct the ring closure. The presence of an electron-donating group generally makes the reaction more efficient. jk-sci.com

A significant advantage of this pathway is that if the starting amide is derived from a precursor that can be considered a cyclic amide (lactam) in its final form, it can lead directly to the isoquinolin-1-ol structure. The reaction typically yields a 3,4-dihydroisoquinoline, which requires dehydrogenation to achieve the final aromatic system. wikipedia.org

Table 2: Comparison of Bischler-Napieralski Reaction Conditions

| Dehydrating Agent | Typical Conditions | Notes |

| POCl₃ (Phosphorus oxychloride) | Refluxing, often in a solvent like toluene (B28343) or acetonitrile (B52724) | Most commonly used agent. organic-chemistry.org |

| P₂O₅ (Phosphorus pentoxide) | Often used with POCl₃ for less reactive substrates | Provides stronger dehydrating conditions. jk-sci.com |

| Tf₂O (Triflic anhydride) | Milder conditions, often with a non-nucleophilic base | Used for sensitive substrates. |

| Ionic Liquids (e.g., [bmim]PF₆) | 90-100°C | Offers environmental benefits and potentially higher yields. organic-chemistry.org |

Pictet-Spengler Reaction Variants in Fluorinated Isoquinoline Synthesis

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgquimicaorganica.org This reaction is a special case of the Mannich reaction and is a primary method for synthesizing tetrahydroisoquinolines (THIQs). wikipedia.orgorganicreactions.org

To be applied to the synthesis of this compound, the starting amine would be 2-(3-fluoro-6-methoxyphenyl)ethylamine . Condensation with formaldehyde (B43269) would generate an iminium ion, which is then attacked by the electron-rich aromatic ring to form the new heterocyclic ring. quimicaorganica.org

The primary product of the Pictet-Spengler reaction is a tetrahydroisoquinoline . organicreactions.org To arrive at the target molecule, this intermediate would require:

Oxidation : Aromatization of the tetrahydroisoquinoline ring to form the isoquinoline core. This is a significant synthetic hurdle requiring strong oxidizing agents.

Hydroxylation : Introduction of the hydroxyl group at the C-1 position.

Due to the multiple transformations required post-cyclization, the Pictet-Spengler reaction is considered a less direct and more challenging route to fully aromatic isoquinolin-1-ols compared to the Bischler-Napieralski or Pomeranz-Fritsch methods. nih.gov However, it is exceptionally useful for creating related chiral tetrahydroisoquinoline structures. acs.org

Other Ring Assembly Techniques for Substituted Isoquinolines

Modern synthetic organic chemistry has introduced a variety of other powerful methods for constructing substituted isoquinoline rings, often with improved functional group tolerance and versatility. nih.gov These methods could be adapted for the synthesis of this compound.

Condensation of Lithiated Aldimines with Nitriles : A versatile method involves the reaction of a lithiated o-tolualdehyde imine with a nitrile. harvard.edunih.gov This approach allows for the rapid assembly of polysubstituted isoquinolines. For the target molecule, a starting material like a lithiated imine of 2-methyl-4-fluoro-5-methoxybenzaldehyde could potentially be used.

Transition Metal-Catalyzed Cyclizations : Palladium and rhodium catalysts have been employed extensively in isoquinoline synthesis. organic-chemistry.org For example, a palladium-catalyzed coupling of an o-halo-benzaldehyde with a terminal alkyne, followed by a copper-catalyzed cyclization with an ammonia (B1221849) source, can yield highly substituted isoquinolines. organic-chemistry.org Rhodium(III)-catalyzed C-H activation of in-situ generated oximes followed by cyclization with an alkyne is another efficient one-pot method for creating multisubstituted isoquinolines. organic-chemistry.org

From Pyridines : An unconventional approach involves constructing the isoquinoline skeleton by starting with a substituted pyridine (B92270) and reacting it with a β-ethoxy α,β-unsaturated carbonyl compound under basic conditions. This method tolerates a wide range of functional groups, including those sensitive to acid. nih.gov

Advanced Synthetic Strategies for Fluorination and Methoxylation

Fluorination: The introduction of a fluorine atom often relies on using a pre-fluorinated building block. Direct fluorination of complex aromatic systems can be unselective and harsh. A plausible starting material for the synthesis of the target molecule could be 2-fluoro-4-iodoaniline or 3-fluoroanisole . The aniline (B41778) can be protected and then subjected to methoxylation, as described below. A review of synthetic approaches to fluorinated isoquinolines highlights the importance of using fluorinated precursors in various cyclization strategies. researchgate.net

Methoxylation: The methoxy group can be introduced via several methods. A common laboratory-scale method is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with sodium methoxide (B1231860). orgsyn.org For example, the synthesis of 2-fluoro-4-methoxyaniline (B1334285) has been reported starting from 2-fluoro-4-iodoaniline, where the iodine is displaced by a methoxy group using sodium methoxide and a copper(I) chloride catalyst. orgsyn.org This fluorinated and methoxylated aniline is a versatile precursor for various isoquinoline synthesis pathways.

Regioselective Introduction of Fluorine Atoms

The introduction of fluorine into aromatic systems can significantly alter the physicochemical and biological properties of a molecule. For the synthesis of this compound, regioselective fluorination at the C-7 position is a critical step.

One prominent strategy involves the use of a pre-functionalized aniline derivative as a starting material. For instance, a procedure for the synthesis of 2-fluoro-4-methoxyaniline has been well-documented. orgsyn.org This compound could serve as a key building block, with the fluorine and methoxy groups already in the desired positions on the benzene ring, which will ultimately become the C7 and C5 positions of the isoquinoline core, respectively. This approach simplifies the later stages of synthesis by avoiding harsh fluorination conditions on the assembled heterocyclic system.

Alternatively, direct fluorination of an isoquinoline precursor is possible. Recent advances have focused on I(I)/I(III) catalysis for the regioselective fluorination of unsaturated systems, such as allenes, using an inexpensive HF source. nih.gov While this specific method targets allenes, the underlying principles of hypervalent iodine chemistry are increasingly being adapted for the fluorination of heteroarenes. Another approach is the palladium-catalyzed annulation of fluoroalkylated alkynes with 2-iodobenzylidenamines, which yields 4-fluoroalkylated isoquinolines with high regioselectivity. acs.orgnih.govthieme-connect.com Although this method installs a fluoroalkyl group at the C-4 position, it demonstrates the feasibility of using transition metal catalysis to control the position of fluorine-containing substituents.

Stereocontrolled Procedures for Functionalized Isoquinolines

While this compound itself is an achiral molecule due to its aromaticity (existing in tautomeric equilibrium with the corresponding isoquinolinone), stereocontrolled procedures are vital for synthesizing functionalized precursors and related chiral derivatives, such as tetrahydroisoquinolines.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of isoquinoline scaffolds. For example, quinine-based squaramide organocatalysts can be used in a one-pot aza-Henry/hemiaminalization/oxidation sequence to produce trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones with excellent enantioselectivities (up to 95% ee). nih.gov This method establishes two adjacent stereocenters with high control. Similarly, chiral phosphoric acids are effective catalysts for the Pictet-Spengler reaction, enabling the synthesis of axially chiral tetrahydroisoquinolines through dynamic kinetic resolution. nih.govacs.org Another innovative approach involves a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing cascade reaction, which yields highly functionalized hydroisoquinolines with excellent stereoselectivities. rsc.orgrsc.org These methods highlight the potential to create complex, chirally-defined isoquinoline frameworks that could be further elaborated to the desired target.

Methodologies for Methoxy Group Incorporation at C-4

The introduction of a methoxy group at the C-4 position of the isoquinoline ring is a significant synthetic hurdle. Direct C-4 functionalization of the isoquinoline core is challenging, often requiring pre-functionalization.

A common strategy involves the de novo construction of the isoquinoline ring from precursors already containing the C-4 substituent. A facile synthesis of C4-substituted isoquinolines has been described starting from 4-bromoisoquinoline. researchgate.netnih.gov This intermediate can undergo a Heck reaction with acrylate (B77674) esters, which could then potentially be converted to a hydroxyl group and subsequently methylated to yield the desired 4-methoxy functionality.

Another approach involves a temporary dearomatization strategy. For instance, benzoic acid can be used as a nucleophilic reagent with vinyl ketones as electrophiles to achieve C-4 alkylation of isoquinolines. nih.gov While this method introduces an alkyl group, the carbonyl handle on the product offers a site for further synthetic manipulation, which could potentially be leveraged to install a methoxy group. The synthesis of isoquinoline alkaloids has also been achieved via Sonogashira coupling of a 2-bromobenzaldehyde (B122850) derivative, followed by a cascade imino-annulation. nih.gov By choosing a starting benzaldehyde with a methoxy group at the appropriate position, this could be incorporated into the final isoquinoline structure. For example, the Ullman methoxylation of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole using sodium methoxide and copper(I) chloride demonstrates a classic method for introducing a methoxy group onto an aromatic ring that could be part of a larger synthetic scheme. orgsyn.org

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and selective routes to complex molecules like this compound, often under milder conditions than classical methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium, rhodium, and copper, are extensively used in the synthesis of isoquinolines. These methods typically involve the annulation of substituted arenes with alkynes.

Palladium-catalyzed reactions are well-established for this purpose. A one-step synthesis of 4-fluoroalkylated isoquinolines involves the palladium-catalyzed annulation of fluoroalkylated alkynes with 2-iodobenzylidenamines, providing the products in high yield as single regioisomers. acs.orgnih.govthieme-connect.com Rhodium(III)-catalyzed [4+2] annulation of N-(pivaloyloxy) aryl amides with internal alkynes is another powerful method for constructing isoquinolone derivatives. nih.gov This C-H activation strategy is highly efficient and proceeds via a seven-membered rhodacycle intermediate.

Copper-catalyzed reactions also provide versatile pathways. A tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile can produce densely functionalized isoquinolines through a three-component [3+2+1] cyclization. organic-chemistry.org These catalytic systems offer broad substrate scope and functional group tolerance, making them suitable for the assembly of a complex target like this compound from appropriately substituted starting materials.

| Catalyst System | Reaction Type | Key Features |

| Pd(PPh₃)₄ / Na₂CO₃ | Annulation of alkynes with 2-iodobenzylidenamines | High regioselectivity for 4-substituted isoquinolines. acs.org |

| [Cp*RhCl₂]₂ / CsOAc | C-H activation/annulation of aryl amides with alkynes | High efficiency and functional group tolerance. nih.gov |

| CuI / DBU | Three-component cyclization | Forms densely functionalized isoquinolines from 2-bromoaryl ketones. organic-chemistry.org |

Organocatalytic Methods for Isoquinoline Formation

Organocatalysis provides a metal-free alternative for isoquinoline synthesis, often with the benefit of high enantioselectivity. These methods utilize small organic molecules to catalyze reactions, avoiding the potential toxicity and cost of transition metals.

A notable example is the organocatalytic enantioselective synthesis of hydroisoquinolines through a trienamine-mediated [4+2]-cycloaddition followed by a nucleophilic ring-closing reaction. rsc.orgrsc.org This cascade process efficiently constructs the core scaffold with excellent stereocontrol. Another approach is the asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones using a quinine-based squaramide catalyst. nih.gov This one-pot protocol proceeds via an aza-Henry/hemiaminalization/oxidation sequence and tolerates a range of substituents on the aromatic rings. Chiral phosphoric acids have also been successfully employed in the atroposelective Pictet-Spengler reaction to synthesize axially chiral tetrahydroisoquinolines. nih.govacs.org These organocatalytic strategies are powerful for building the foundational isoquinoline structure with specific stereochemical outcomes.

| Organocatalyst Type | Reaction | Product Type |

| Diarylprolinol silyl (B83357) ether | [4+2]-Cycloaddition/ring-closing cascade | Highly functionalized hydroisoquinolines. rsc.org |

| Quinine-based squaramide | Aza-Henry/hemiaminalization/oxidation | trans-3,4-Dihydroisoquinolin-1(2H)-ones. nih.gov |

| Chiral phosphoric acid | Atroposelective Pictet-Spengler reaction | Axially chiral tetrahydroisoquinolines. acs.org |

Photoredox and Electrochemical Synthesis Strategies

Visible-light photoredox catalysis and electrochemistry have recently emerged as powerful, green, and mild techniques for organic synthesis, including the formation and functionalization of isoquinolines. nih.gov These methods rely on single-electron transfer (SET) processes to generate radical intermediates under ambient conditions.

Photoredox catalysis can be used for the direct functionalization of the isoquinoline core. For example, a photocatalytic approach has been developed to introduce a trifluoroethanol unit onto isoquinolines using N-trifluoroethoxyphthalimide as a radical precursor. acs.org Similarly, a visible light-mediated C-H hydroxyalkylation of quinolines and isoquinolines has been achieved using 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon blue light absorption. nih.gov These methods proceed via a Minisci-type radical addition.

The synthesis of the isoquinoline ring itself can also be accomplished using these modern techniques. Strategies involving the photoredox-catalyzed reaction of imines and alkynes have been reported. researchgate.netresearchgate.net These reactions offer novel pathways for constructing the heterocyclic core under exceptionally mild conditions, often with high functional group tolerance and operational simplicity. Both photoredox and electrochemical methods represent the cutting edge of synthetic chemistry, providing sustainable alternatives to traditional protocols. nih.gov

Chemical Transformations and Derivatization of 7 Fluoro 4 Methoxyisoquinolin 1 Ol

Functional Group Interconversions on the Isoquinoline (B145761) Skeleton

The functional groups of 7-Fluoro-4-methoxyisoquinolin-1-OL are amenable to a range of interconversions, allowing for the fine-tuning of its chemical and physical properties.

Reactions at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C-1 position of this compound, or more accurately, the amide nitrogen of its tautomeric form, 7-fluoro-4-methoxyisoquinolin-1(2H)-one, can be readily alkylated or acylated.

Etherification (O-Alkylation): The formation of 1-alkoxyisoquinolines from isoquinolin-1-ols can be achieved under various conditions. A common method involves the use of an alkyl halide in the presence of a base. For instance, reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (B52724) would be expected to yield the corresponding 1-alkoxy derivative.

Esterification (O-Acylation): Similarly, esterification can be accomplished by reacting the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. youtube.com For example, treatment with acetyl chloride or benzoyl chloride would be expected to yield the corresponding 1-acyloxyisoquinoline derivative.

Table 1: Predicted Etherification and Esterification Reactions of this compound

| Reaction Type | Reagent | Base | Solvent | Predicted Product |

| Etherification | Methyl Iodide | NaH | DMF | 7-Fluoro-1,4-dimethoxyisoquinoline |

| Etherification | Benzyl Bromide | K2CO3 | Acetonitrile | 1-(Benzyloxy)-7-fluoro-4-methoxyisoquinoline |

| Esterification | Acetyl Chloride | Pyridine | Dichloromethane (B109758) | 7-Fluoro-4-methoxyisoquinolin-1-yl acetate |

| Esterification | Benzoyl Chloride | Triethylamine | Dichloromethane | 7-Fluoro-4-methoxyisoquinolin-1-yl benzoate |

Modifications of the Methoxy (B1213986) Group

The 4-methoxy group is generally stable, but its cleavage to the corresponding phenol (B47542) can be a key transformation for further derivatization.

Demethylation: The demethylation of aryl methyl ethers is a common transformation in organic synthesis. Reagents like boron tribromide (BBr₃) are highly effective for this purpose. The reaction of this compound with BBr₃ in an inert solvent like dichloromethane would be expected to selectively cleave the methyl ether, yielding 7-fluoro-4-hydroxyisoquinolin-1-ol. Other demethylating agents such as hydrobromic acid (HBr) or trimethylsilyl (B98337) iodide (TMSI) could also be employed, although reaction conditions might need to be optimized to avoid side reactions.

Table 2: Predicted Demethylation of this compound

| Reagent | Solvent | Temperature | Predicted Product |

| Boron Tribromide (BBr₃) | Dichloromethane | 0 °C to rt | 7-Fluoro-4-hydroxyisoquinolin-1-ol |

| Hydrobromic Acid (HBr) | Acetic Acid | Reflux | 7-Fluoro-4-hydroxyisoquinolin-1-ol |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile | rt | 7-Fluoro-4-hydroxyisoquinolin-1-ol |

Reactions Involving the Fluorine Substituent

The fluorine atom at the C-7 position is on an aromatic ring and is generally unreactive towards nucleophilic substitution unless the ring is sufficiently activated by strong electron-withdrawing groups.

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the fluorine atom by a nucleophile is challenging due to the presence of electron-donating groups (methoxy and hydroxyl/isoquinolinone system). However, under forcing conditions or with highly activated nucleophiles, substitution might be possible. For a successful SNAr reaction, the aromatic ring needs to be rendered more electron-deficient. nih.govbeilstein-journals.org This might be achieved through derivatization of the isoquinoline nitrogen or by introducing another electron-withdrawing group. Potential nucleophiles could include alkoxides, thiolates, or amines. beilstein-journals.org

Table 3: Potential Nucleophilic Aromatic Substitution of the Fluorine Atom

| Nucleophile | Conditions | Predicted Product |

| Sodium Methoxide (B1231860) | High Temperature, High Pressure | 4,7-Dimethoxyisoquinolin-1-ol |

| Sodium Thiophenoxide | High Temperature, Polar Aprotic Solvent (e.g., DMSO) | 4-Methoxy-7-(phenylthio)isoquinolin-1-ol |

| Ammonia (B1221849) | High Temperature, High Pressure, Catalyst | 7-Amino-4-methoxyisoquinolin-1-ol |

Formation of Polycyclic Systems Containing the this compound Moiety

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems.

Annulation Reactions to Fused Heterocycles

Annulation reactions, which involve the formation of a new ring fused to the existing isoquinoline core, can lead to a variety of polycyclic structures.

Synthesis of Furo[2,3-c]isoquinolines: Fused furan (B31954) rings can be constructed from the isoquinolin-1-one tautomer. For example, a reaction sequence starting with the chlorination of the hydroxyl group at C-1 using a reagent like phosphorus oxychloride (POCl₃) to form 1-chloro-7-fluoro-4-methoxyisoquinoline, followed by reaction with a propargyl alcohol derivative in the presence of a suitable catalyst, could lead to the formation of a furo[2,3-c]isoquinoline (B11916879) system. researchgate.netnih.govnih.gov

Synthesis of Thieno[2,3-c]isoquinolines: Analogous to the furan ring formation, a thieno[2,3-c]isoquinoline can be synthesized. conicet.gov.arresearchgate.net This could involve the reaction of a 1-chloro or 1-thioisoquinoline derivative with a reagent that provides the two-carbon unit for the thiophene (B33073) ring, such as a mercaptoacetaldehyde (B1617137) equivalent or a thioglycolate derivative, followed by cyclization. A palladium-catalyzed cross-coupling followed by a Brønsted acid-mediated cycloisomerization is a modern approach to such systems. conicet.gov.arresearchgate.net

Cyclocondensation Pathways

Cyclocondensation reactions involve the joining of two or more molecules to form a ring. The this compound can participate in such reactions through its reactive sites. raco.cat

For instance, the nitrogen and a suitable carbon position on the isoquinoline ring could react with a bifunctional electrophile. A potential pathway could involve the reaction of the isoquinolin-1-one tautomer with a 1,3-dielectrophile. For example, reaction with an α,β-unsaturated ketone in the presence of a strong base might lead to a Michael addition followed by an intramolecular cyclization, resulting in a new fused ring system.

Synthesis of Analogues and Homologues

The generation of analogues and homologues of this compound involves strategic chemical modifications to systematically probe the impact of different structural features. These modifications can be broadly categorized into variations of the fluorine substituent, alterations of the methoxy group, and modifications of the core isoquinoline ring.

The position of the fluorine atom on the isoquinoline ring significantly influences the electronic properties and biological activity of the molecule. The synthesis of positional isomers of this compound can be achieved through de novo synthesis starting from appropriately substituted precursors. General methods for constructing substituted isoquinoline rings, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, can be employed using starting materials where the fluorine atom is placed at different positions on the phenyl ring. uomustansiriyah.edu.iq

For instance, the synthesis of 5-fluoro-, 6-fluoro-, or 8-fluoro-4-methoxyisoquinolin-1-ol would require the corresponding 2-fluoro-, 3-fluoro-, or 5-fluoro-substituted 2-formyl- or 2-acetyl-phenylacetic acid derivatives as starting materials. While direct regioselective fluorination of the 7-position of a pre-formed 4-methoxyisoquinolin-1-ol is challenging, modern catalytic methods for C-H fluorination could potentially offer a more direct route, although this has not been specifically reported for this substrate. nih.govnih.gov

A versatile approach to highly substituted isoquinolines, which could be adapted for the synthesis of positional isomers of the target compound, involves the convergent assembly of multiple components. harvard.edu This method allows for the strategic placement of substituents on the carbocyclic ring.

Table 1: Potential Positional Isomers of this compound and Synthetic Approaches

| Compound Name | Potential Synthetic Approach | Key Precursors |

| 5-Fluoro-4-methoxyisoquinolin-1-ol | Pomeranz-Fritsch or Bischler-Napieralski cyclization | 2-Fluoro-3-methoxyphenylacetic acid derivatives |

| 6-Fluoro-4-methoxyisoquinolin-1-ol | Pomeranz-Fritsch or Bischler-Napieralski cyclization | 3-Fluoro-4-methoxyphenylacetic acid derivatives |

| 8-Fluoro-4-methoxyisoquinolin-1-ol | Pomeranz-Fritsch or Bischler-Napieralski cyclization | 5-Fluoro-2-methoxyphenylacetic acid derivatives |

The methoxy group at the 4-position can be readily modified to generate a series of alkoxy analogues. Demethylation of the 4-methoxy group, for instance using boron tribromide, would yield the corresponding 4-hydroxy-7-fluoroisoquinolin-1-ol. This intermediate serves as a versatile precursor for the synthesis of a wide range of 4-alkoxy derivatives through Williamson ether synthesis. The hydroxyl group can be reacted with various alkyl halides or tosylates in the presence of a base to afford homologues with longer or more complex alkyl chains.

Modern etherification methods, such as those employing specialized catalysts, could also be applied to facilitate this transformation under mild conditions. youtube.com The synthesis of quinoline (B57606) derivatives with varied alkoxy groups has been reported and serves as a procedural model.

Furthermore, the position of the methoxy group can be altered during the initial synthesis of the isoquinoline ring, similar to the strategy for varying the fluorine position. For example, starting with a different regioisomer of methoxy-substituted phenylacetic acid would lead to isoquinolin-1-ols with the methoxy group at the 5-, 6-, or 8-position.

Table 2: Potential Derivatives from Alteration of the Methoxy Group

| Compound Name | Type of Alteration | Potential Synthetic Approach |

| 7-Fluoro-4-hydroxyisoquinolin-1-ol | Demethylation | Treatment with BBr₃ |

| 4-Ethoxy-7-fluoroisoquinolin-1-ol | Etherification | Williamson ether synthesis from the 4-hydroxy analogue and ethyl iodide |

| 7-Fluoro-4-(propyloxy)isoquinolin-1-ol | Etherification | Williamson ether synthesis from the 4-hydroxy analogue and propyl bromide |

| 7-Fluoro-5-methoxyisoquinolin-1-ol | Positional Isomerization | De novo synthesis from a 2-methoxy-6-fluorophenylacetic acid derivative |

Modification of the isoquinoline ring system itself opens up a vast chemical space for generating novel derivatives. These modifications can include the fusion of additional rings to the isoquinoline core or the expansion of the existing rings.

One approach involves the synthesis of fused heterocyclic systems, such as pyrimido[4,5-b]quinolines or isoindolo[2,1-a]quinolines. nih.govresearchgate.net These are typically achieved by reacting a suitably functionalized isoquinoline derivative with appropriate reagents to build the new ring. For example, an amino-substituted derivative of this compound could be a key intermediate for the construction of a fused pyrimidine (B1678525) ring.

Ring expansion of the isoquinoline nucleus to form benzoazepine derivatives has also been reported. rsc.org Such transformations, often catalyzed by transition metals, can be envisioned to be applicable to derivatives of this compound, leading to novel seven-membered ring systems.

Table 3: Examples of Modified Isoquinoline Ring Systems Derived from this compound

| Type of Derivative | General Synthetic Strategy | Potential Outcome |

| Fused Pyrimidoisoquinoline | Cyclocondensation of an amino-isoquinoline with a 1,3-dicarbonyl compound | A tetracyclic system with a fused pyrimidine ring |

| Fused Isoindoloisoquinoline | Intramolecular cyclization of an appropriately substituted isoquinoline precursor | A tetracyclic system with a fused isoindole ring |

| Benzoazepine Analogue | Transition metal-catalyzed ring expansion | A seven-membered heterocyclic ring fused to the benzene (B151609) ring |

| Highly Substituted Isoquinoline | Convergent synthetic methods (e.g., multi-component reactions) | Introduction of diverse functional groups on the isoquinoline core |

Theoretical and Computational Investigations

Electronic Structure Calculations for 7-Fluoro-4-methoxyisoquinolin-1-OL

The electronic structure of this compound is fundamentally governed by the interplay of its constituent aromatic rings and the electronic effects of its substituents: the electron-donating methoxy (B1213986) group, the electron-withdrawing fluorine atom, and the hydroxyl group, which can exhibit both donating and withdrawing characteristics depending on its environment. The molecule exists in a tautomeric equilibrium between the -ol form (this compound) and the more stable -one form (7-fluoro-4-methoxyisoquinolin-1(2H)-one). Computational studies on similar hydroxyisoquinolines and quinolinones consistently show that the lactam (-one) tautomer is energetically favored over the lactim (-ol) form in various solvents.

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic properties of such molecules. For analogous systems, such as substituted quinolines, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been effectively used to determine optimized molecular structures and electronic parameters. acadpubl.eu The introduction of a fluorine atom at the 7-position is expected to lower the energy of the molecular orbitals due to its high electronegativity, acting as a moderate electron acceptor through both inductive and resonance effects. nuph.edu.ua Conversely, the methoxy group at the 4-position is a strong electron-donating group through resonance, which would increase the electron density of the aromatic system, particularly at the ortho and para positions relative to it. acgpubs.orgrsc.org

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Tautomeric Form | Predominantly isoquinolin-1(2H)-one | Studies on hydroxyisoquinolines |

| HOMO Energy | Relatively high | Influence of electron-donating methoxy group |

| LUMO Energy | Relatively low | Influence of electron-withdrawing fluorine and pyridinone ring |

| HOMO-LUMO Gap | Moderate | Combined effects of donor and acceptor groups |

| Dipole Moment | Significant | Due to polar substituents (F, OCH3, C=O) |

This table is predictive and based on qualitative analysis of substituent effects and data from analogous compounds. Actual values would require specific DFT calculations.

Quantum Chemical Characterization of Reactivity Descriptors

Global Reactivity Descriptors:

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to characterize the molecule as a whole. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. acadpubl.eu

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

For this compound, the presence of both electron-donating and electron-withdrawing groups suggests a moderate chemical hardness.

Local Reactivity Descriptors (Fukui Functions):

Fukui functions are essential for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attack. These functions indicate the change in electron density at a specific atomic site upon the addition or removal of an electron.

f+(r): Indicates the propensity of a site for nucleophilic attack.

f-(r): Indicates the propensity of a site for electrophilic attack.

f0(r): Indicates the propensity of a site for radical attack.

For this compound, it is predicted that:

Nucleophilic attack would likely be favored at the carbon atoms of the pyridinone ring, particularly at the C-1 (carbonyl) and C-3 positions, which are rendered electron-deficient by the adjacent nitrogen and oxygen atoms. The fused benzene (B151609) ring also influences reactivity, with the C-5 and C-8 positions being common sites for electrophilic substitution in isoquinoline (B145761) itself. shahucollegelatur.org.in

Electrophilic attack would be directed towards the electron-rich positions of the benzenoid ring, influenced by the methoxy group. The 4-position in isoquinoline is known to be highly reactive towards electrophiles. rsc.org

Table 2: Predicted Global and Local Reactivity Descriptors for this compound

| Descriptor | Predicted Characteristic | Rationale |

| Chemical Hardness (η) | Moderate | Balance of electron-donating and -withdrawing groups |

| Electrophilicity Index (ω) | Moderate | Capable of acting as both an electron donor and acceptor |

| Most Probable Site for Nucleophilic Attack | C-1, C-3 | Electron deficiency of the pyridinone ring |

| Most Probable Site for Electrophilic Attack | C-5, C-8 | Electron-donating effect of the methoxy group on the benzenoid ring |

This table is predictive and based on established principles of isoquinoline reactivity and substituent effects. Specific Fukui function calculations would be needed for precise site identification.

Molecular Modeling of Conformational Preferences

The conformational flexibility of this compound primarily revolves around the orientation of the methoxy group at the 4-position. The rotation of the methyl group relative to the plane of the isoquinoline ring can lead to different conformers with varying steric and electronic interactions.

Molecular modeling techniques, such as potential energy surface (PES) scans, can be employed to determine the most stable conformation. For a methoxy group attached to an aromatic ring, two primary planar conformations are possible: one where the methyl group is oriented towards one of the adjacent ring positions and another where it is pointed away. The relative energies of these conformers are influenced by steric hindrance with neighboring substituents and electronic interactions with the aromatic pi-system.

In the case of this compound, the methoxy group at C-4 is flanked by the C-3 and C-5 positions. Steric interactions with the hydrogen atom at C-5 and the carbonyl group at C-1 (in the favored tautomer) will play a significant role in determining the preferred rotational angle of the methoxy group. Computational analysis of similar methoxy-substituted aromatic compounds has shown that planar conformations are generally favored to maximize resonance stabilization, with the specific orientation dictated by minimizing steric clashes. It is likely that the methoxy group will adopt a conformation that minimizes steric repulsion with the C-5 hydrogen.

Computational Predictions of Reaction Mechanisms and Pathways for Derivatization

Computational chemistry is instrumental in predicting the most likely pathways for the derivatization of this compound. By calculating the activation energies of different potential reaction routes, the feasibility and selectivity of various chemical transformations can be assessed.

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution:

The pyridinone ring is susceptible to nucleophilic attack. Derivatization at the C-1 position, for example, by converting the hydroxyl/carbonyl group into a better leaving group, could facilitate nucleophilic substitution. Computational studies can model the addition-elimination mechanism of such reactions, providing insights into the reactivity of different nucleophiles and the influence of the substituents on the reaction rate. Nucleophilic attack is a common strategy for functionalizing the pyridinoid ring of isoquinolines.

Cross-Coupling Reactions:

The fluorine atom at the 7-position could potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. Theoretical calculations can help in understanding the oxidative addition step, which is often rate-determining, and predict the feasibility of such transformations.

In Silico Design Principles for Novel Isoquinoline Scaffolds

The core structure of this compound serves as a valuable scaffold for the in silico design of novel compounds with tailored properties, particularly in the context of drug discovery. Computational approaches are pivotal in guiding the rational design of new isoquinoline derivatives. researchgate.net

Structure-Activity Relationship (SAR) Studies:

By computationally generating a library of virtual derivatives of this compound with various substituents at different positions, it is possible to perform in silico screening against a biological target of interest. Molecular docking simulations can predict the binding affinity and mode of interaction of these virtual compounds, helping to establish a structure-activity relationship. This allows for the identification of key structural features required for biological activity. For instance, in silico studies on quinolinone derivatives have been used to predict their binding to microbial DNA gyrase and other enzymes. nih.gov

Pharmacophore Modeling:

Based on the structural features of this compound and its predicted interactions with a target, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. This pharmacophore can then be used to search large chemical databases for novel scaffolds that match these criteria.

ADMET Prediction:

In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed isoquinoline scaffolds. Early prediction of these properties is crucial in the drug development process to identify candidates with favorable pharmacokinetic profiles and low toxicity. For example, the introduction of fluorine is known to often enhance metabolic stability and membrane permeability.

By integrating these computational strategies, novel isoquinoline-based molecules with enhanced potency, selectivity, and drug-like properties can be rationally designed, building upon the foundational structure of this compound.

Exploration of 7 Fluoro 4 Methoxyisoquinolin 1 Ol As a Chemical Scaffold

General Considerations for Chemical Scaffold Design in Organic Chemistry

The design of chemical scaffolds is a cornerstone of modern drug discovery and organic synthesis. A scaffold is the core molecular framework of a compound, which can be systematically decorated with various functional groups to create a library of analogues for biological screening. An ideal scaffold should possess several key attributes:

Synthetic Accessibility: The scaffold should be amenable to efficient and versatile chemical synthesis, allowing for the introduction of diverse substituents. Well-established synthetic routes to the isoquinoline (B145761) core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, provide a solid foundation for accessing a wide range of derivatives. uj.edu.plnih.gov

Structural and Functional Diversity: The scaffold should present multiple points for chemical modification, enabling the exploration of a broad chemical space. This allows for the optimization of structure-activity relationships (SAR).

Three-Dimensional Complexity: A degree of three-dimensional character is often desirable to facilitate specific and high-affinity interactions with biological targets.

Favorable Physicochemical Properties: The scaffold should provide a good starting point in terms of properties like solubility, lipophilicity, and metabolic stability, which can be further modulated by substituent effects.

The isoquinoline framework is a prime example of a privileged scaffold, with its derivatives finding applications in diverse therapeutic areas, including cancer, inflammatory diseases, and infectious diseases. rsc.org

Design of Chemical Probes Incorporating the 7-Fluoro-4-methoxyisoquinolin-1-OL Structure

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, to elucidate its function. The this compound structure possesses features that make it an attractive scaffold for the development of such probes.

The design process would involve considering the roles of the distinct functional groups:

The Isoquinolin-1-ol Core: This heterocyclic system provides a rigid framework for the attachment of other functional groups and can participate in various non-covalent interactions with a target protein, including π-stacking and hydrogen bonding.

The 4-Methoxy Group: The methoxy (B1213986) group is an electron-donating group that can influence the electron density of the aromatic system. It can also act as a hydrogen bond acceptor.

The 7-Fluoro Group: The fluorine atom at the 7-position is a key feature. Its high electronegativity and small size allow it to modulate the electronic properties of the scaffold without introducing significant steric bulk. tandfonline.comresearchgate.net This can enhance binding affinity and metabolic stability.

The 1-ol (Hydroxyl) Group: This group can tautomerize to the corresponding isoquinolinone. This hydroxyl/keto group can act as both a hydrogen bond donor and acceptor, providing a critical anchor point for interaction with a biological target.

A chemical probe based on this scaffold could be further elaborated by attaching linker groups or reporter tags (e.g., fluorescent dyes, biotin) to various positions on the isoquinoline ring, allowing for the detection and study of its interactions with target molecules.

Role of Fluorine in Modulating Molecular Interactions within Chemical Systems

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.commdpi.com The unique properties of the fluorine atom contribute to these improvements in several ways:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this process, thereby increasing the molecule's half-life and bioavailability. tandfonline.com

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with electron-deficient regions of a protein's active site. benthamscience.comingentaconnect.com It can also participate in the formation of non-classical hydrogen bonds (C-F···H-X).

Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule. researchgate.netbenthamscience.comingentaconnect.com This can enhance its ability to cross cell membranes and reach intracellular targets. tandfonline.com

Conformational Effects: The electronegativity of fluorine can influence the conformation of a molecule by altering the electronic distribution and intramolecular interactions, which can pre-organize the molecule for optimal binding to its target.

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Often increased | Stronger C-F bond compared to C-H bond resists enzymatic cleavage. tandfonline.com |

| Binding Affinity | Can be enhanced | Favorable electrostatic interactions and hydrogen bonding. tandfonline.combenthamscience.comingentaconnect.com |

| Lipophilicity | Generally increased | Enhances membrane permeability. tandfonline.comresearchgate.netbenthamscience.com |

| Acidity/Basicity (pKa) | Can be altered | Strong electron-withdrawing effect influences ionization. mdpi.com |

Applications in Synthetic Methodologies and Reagent Development

While specific applications of this compound as a reagent are not widely documented, its structure suggests potential utility in synthetic organic chemistry. The isoquinoline scaffold itself is a valuable building block for the synthesis of more complex molecules, including natural product analogues and novel therapeutic agents. rsc.org

The functional groups present on this compound offer several handles for further chemical transformation:

The hydroxyl group at the 1-position can be alkylated, acylated, or converted to a leaving group for nucleophilic substitution reactions. For instance, conversion to a chloromethylisoquinoline allows for subsequent reactions with nucleophiles. nih.gov

The aromatic ring system can potentially undergo electrophilic substitution reactions, with the positions of substitution being directed by the existing methoxy and fluoro substituents.

The fluorine atom, while generally stable, can in some cases be displaced under specific nucleophilic aromatic substitution conditions.

As a building block, this compound could be incorporated into larger molecular architectures through cross-coupling reactions or other carbon-carbon bond-forming strategies. Its pre-installed fluorine and methoxy groups offer a streamlined approach to accessing more complex fluorinated and methoxylated isoquinoline derivatives, which are of significant interest in medicinal chemistry. The synthesis of such functionalized isoquinolines often involves multi-step sequences, starting from simpler precursors. nih.govorgsyn.org

Future Research Directions in 7 Fluoro 4 Methoxyisoquinolin 1 Ol Chemistry

Development of More Sustainable Synthetic Routes

The synthesis of functionalized isoquinolines is a well-established area of organic chemistry. However, the development of environmentally benign and efficient synthetic methods remains a continuous goal. Future research could focus on creating sustainable pathways to 7-Fluoro-4-methoxyisoquinolin-1-OL, moving away from traditional methods that may involve harsh reagents or generate significant waste.

Key areas of exploration could include:

Catalytic C-H Activation: Investigating transition-metal catalyzed C-H activation/fluorination and C-H activation/annulation strategies could provide a more atom-economical approach to the isoquinoline (B145761) core.

Flow Chemistry: Utilizing microreactor technology could enable safer and more efficient synthesis with precise control over reaction parameters, potentially reducing reaction times and improving yields.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could offer a highly selective and environmentally friendly alternative to traditional organic synthesis.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Multi-step Synthesis | Well-understood reaction mechanisms | Often involves multiple protection/deprotection steps, leading to lower overall yield and more waste. |

| Catalytic C-H Activation | High atom economy, reduced number of synthetic steps. | Catalyst cost and sensitivity, regioselectivity control. |

| Flow Chemistry | Enhanced safety, improved reaction control, potential for scalability. | Initial setup cost, potential for clogging with solid byproducts. |

| Bio-inspired Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, substrate scope limitations. |

Exploration of Novel Reactivity Patterns

The interplay between the fluorine atom, the methoxy (B1213986) group, and the isoquinolin-1-ol core in this compound suggests a rich and complex reactivity profile waiting to be explored. The electron-withdrawing nature of the fluorine atom can significantly influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic attack.

Future studies could investigate:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom itself could be a target for displacement by various nucleophiles, providing a gateway to a diverse range of 7-substituted isoquinolines.

Directed Ortho-metalation (DoM): The methoxy group could act as a directing group for lithiation or other metalation reactions at the C5 position, enabling further functionalization of the benzene (B151609) ring.

Reactions at the Lactam Moiety: The N-H and C=O groups of the isoquinolin-1-ol ring offer sites for N-alkylation, N-arylation, and various condensation reactions.

Integration into Complex Molecular Architectures

The this compound scaffold could serve as a valuable building block for the synthesis of more complex and potentially bioactive molecules. Its inherent functionality provides multiple handles for elaboration.

Potential areas for integration include:

Medicinal Chemistry: The fluorinated isoquinoline core is a common motif in pharmacologically active compounds. This scaffold could be incorporated into novel drug candidates, leveraging the known benefits of fluorine in modulating metabolic stability and binding affinity.

Materials Science: The photophysical properties of fluorinated aromatic systems could be harnessed in the design of new organic light-emitting diodes (OLEDs), fluorescent probes, or other functional materials.

Natural Product Synthesis: The structure could be a key intermediate in the total synthesis of complex, naturally occurring alkaloids or their fluorinated analogues.

Advanced Spectroscopic Characterization (beyond basic identification)

While basic spectroscopic techniques like NMR and mass spectrometry are essential for structural confirmation, a deeper understanding of the electronic and structural properties of this compound requires more advanced characterization.

Future research could employ:

2D NMR Techniques: Advanced 2D NMR experiments, such as HOESY (Heteronuclear Overhauser Effect Spectroscopy), could provide insights into through-space interactions between the fluorine atom and nearby protons, revealing conformational preferences.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Modeling: Density Functional Theory (DFT) calculations could be used to predict spectroscopic properties, model reaction mechanisms, and understand the electronic structure of the molecule.

A table summarizing potential advanced characterization techniques and their expected outcomes is provided below:

| Technique | Information Gained |

| 19F NMR Spectroscopy | Precise chemical shift and coupling constants of the fluorine atom, providing information about its electronic environment. |

| 2D NMR (HOESY) | Through-space correlations between the fluorine atom and protons, indicating spatial proximity and conformational details. |

| X-ray Crystallography | Definitive solid-state structure, including bond lengths, angles, and intermolecular packing. |

| DFT Calculations | Theoretical prediction of spectroscopic data, molecular orbital energies, and reaction pathways. |

Contributions to the Field of Fluorine Chemistry in Heterocyclic Systems

The study of this compound would contribute to the broader understanding of how fluorine substitution influences the properties and reactivity of heterocyclic systems. researchgate.net The presence of a fluorine atom can dramatically alter the physicochemical properties of a molecule, including its acidity, basicity, lipophilicity, and metabolic stability.

Research on this specific compound could provide valuable data points to help elucidate:

Fluorine's Electronic Effects: Quantifying the impact of the 7-fluoro substituent on the pKa of the lactam nitrogen and the reactivity of the aromatic ring.

Conformational Control: Investigating how the fluorine atom influences the preferred conformation of the molecule and its interactions with other molecules.

Structure-Property Relationships: Establishing clear links between the presence and position of the fluorine atom and the resulting chemical and physical properties of the isoquinoline system.

Q & A

Basic: What are the optimal synthetic routes for 7-Fluoro-4-methoxyisoquinolin-1-OL, and how do substituent positions influence reaction efficiency?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including halogenation, methoxylation, and cyclization. For example:

Halogenation : Fluorination at the 7-position can be achieved using fluorinating agents like Selectfluor® under anhydrous conditions (e.g., DMF solvent, 60–80°C) .

Methoxylation : Introduction of the methoxy group at the 4-position may require nucleophilic substitution (e.g., NaOMe in methanol under reflux) .

Cyclization : A Bischler-Napieralski reaction could form the isoquinoline core, using POCl₃ or PCl₅ as catalysts .

Key Considerations :

- Steric and electronic effects of substituents (e.g., fluorine’s electron-withdrawing nature) may alter reaction rates.

- Monitor regioselectivity using TLC and adjust solvent polarity (e.g., dichloromethane vs. THF) to optimize yield .

Basic: How can researchers validate the purity and structural identity of this compound post-synthesis?

Methodological Answer:

Combine analytical techniques:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine-induced deshielding at C7, methoxy singlet at ~δ 3.8 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –OCH₃ or –F groups) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with UV detection at λ = 254 nm .

Data Interpretation : Cross-reference spectral data with structurally analogous compounds (e.g., 5-(Trifluoromethyl)isoquinolin-1-ol) to resolve ambiguities .

Advanced: What strategies address contradictory spectral data or unexpected byproducts during synthesis?

Methodological Answer:

Byproduct Analysis :

- Use LC-MS to identify impurities (e.g., dehalogenated or over-oxidized derivatives).

- Optimize reaction conditions (e.g., lower temperature for fluorination to prevent defluorination) .

Contradictory NMR Peaks :

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare with computed spectra (DFT-based simulations) for validation .

Reproducibility : Document solvent grades, catalyst batches, and moisture levels, as minor variations can alter outcomes .

Advanced: How can computational chemistry predict the biological activity of this compound?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The fluorine atom may enhance binding via halogen bonding .

QSAR Modeling : Corrogate substituent effects (e.g., –OCH₃ lipophilicity) with activity using datasets from PubChem or ChEMBL .

ADMET Prediction : Tools like SwissADME estimate bioavailability, metabolic stability, and toxicity risks (e.g., CYP450 inhibition) .

Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) for iterative model refinement .

Advanced: What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

pH Stability :

- Conduct accelerated degradation studies (pH 1–13, 37°C).

- Fluorine’s electronegativity stabilizes the aromatic ring against hydrolysis, while the hydroxyl group may protonate/deprotonate depending on pH .

Thermal Stability :

- Use TGA-DSC to identify decomposition thresholds (>200°C common for fluorinated isoquinolines) .

- Methoxy groups may reduce thermal stability due to potential demethylation at high temperatures .

Basic: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as fluorinated compounds may release HF upon decomposition .

- Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to institutional guidelines for halogenated waste .

Advanced: How does the electronic nature of the fluorine substituent influence electrophilic substitution reactions in this compound?

Methodological Answer:

- Directing Effects : Fluorine acts as a meta-director due to its strong electron-withdrawing inductive (-I) effect.

- Reactivity :

- Kinetic vs. Thermodynamic Control : Vary temperature (e.g., 0°C vs. reflux) to favor different regioisomers .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

Reaction Optimization :

- Transition from batch to flow chemistry for exothermic steps (e.g., fluorination) to improve safety and yield .

Purification :

- Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

Regulatory Compliance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.